molecular formula C14H15NO3S B11808900 Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11808900
M. Wt: 277.34 g/mol
InChI Key: LKKIURRSEMXGFB-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate include other quinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and thioxo groups, in particular, contribute to its unique properties compared to other quinoline derivatives .

Biological Activity

Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate (CAS: 1315352-11-4) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoline class and features a thioxo group, which is believed to contribute to its biological properties. The structural formula can be represented as follows:

C13H13NO3S\text{C}_{13}\text{H}_{13}\text{N}\text{O}_3\text{S}

Key Physical Properties

PropertyValue
Molecular Weight253.31 g/mol
AppearanceYellow to white powder
Purity≥95%
Storage TemperatureRoom temperature

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In vitro assays demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Antitumor Activity

The compound has been evaluated for its anticancer potential through various in vitro and in vivo models. A notable study demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The following table summarizes the findings from key studies:

Study ReferenceCancer Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF-720Inhibition of cell cycle progression
A549 (Lung cancer)10ROS generation leading to oxidative stress

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated an inhibition zone diameter of 25 mm at a concentration of 100 µg/mL, showcasing its potential as an alternative treatment for resistant infections.

Case Study 2: Antitumor Activity
A preclinical study published in the Journal of Cancer Research explored the effects of this compound on breast cancer models. Mice treated with this compound showed a 60% reduction in tumor size compared to the control group after four weeks of treatment. Histopathological analysis revealed significant apoptosis in tumor tissues.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

ethyl 8-methoxy-6-methyl-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO3S/c1-4-18-14(16)10-7-15-12-9(13(10)19)5-8(2)6-11(12)17-3/h5-7H,4H2,1-3H3,(H,15,19)

InChI Key

LKKIURRSEMXGFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=S)C=C(C=C2OC)C

Origin of Product

United States

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